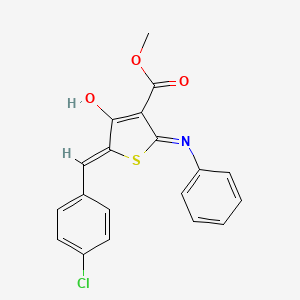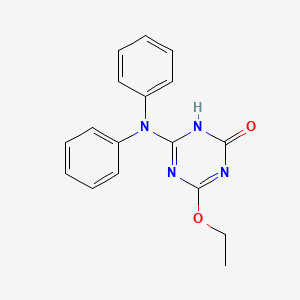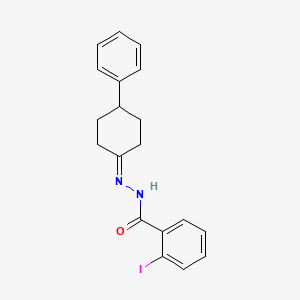![molecular formula C24H29NO5S B6116955 ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)
ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as S1P1 receptor agonist, is a synthetic compound that has been extensively studied in the field of pharmacology. This compound has shown promising results in various scientific research applications, including its use as a potential treatment for multiple sclerosis, cancer, and other autoimmune diseases.
作用机制
Ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate acts as an agonist for the ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor, which is a G protein-coupled receptor found on the surface of various cells, including immune cells. The activation of this receptor leads to the internalization of the receptor and the subsequent inhibition of immune cell migration. This can prevent the migration of immune cells into the central nervous system, reducing inflammation and preventing damage to the myelin sheath.
Biochemical and physiological effects:
Ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. In addition to its immunomodulatory effects, it has also been shown to have anti-cancer properties. Studies have shown that ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor agonists can induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory effects in various animal models.
实验室实验的优点和局限性
One of the main advantages of using ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate in lab experiments is its specificity for the ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor. This allows for more precise and targeted experiments. However, one of the limitations is the lack of long-term safety data, which can limit its use in clinical trials.
未来方向
There are several future directions for the study of ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate. One potential direction is the development of new ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor agonists with improved pharmacokinetic properties. Another direction is the exploration of its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate involves the reaction of 4-acetylbenzenesulfonyl chloride with 2-methylbenzylmagnesium bromide, followed by the addition of piperidine and ethyl chloroformate. The resulting compound is then purified using column chromatography.
科学研究应用
Ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a treatment for multiple sclerosis. Studies have shown that ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate receptor agonists can prevent the migration of immune cells into the central nervous system, reducing inflammation and preventing damage to the myelin sheath.
属性
IUPAC Name |
ethyl 1-(4-acetylphenyl)sulfonyl-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-4-30-23(27)24(16-21-9-6-5-8-18(21)2)14-7-15-25(17-24)31(28,29)22-12-10-20(11-13-22)19(3)26/h5-6,8-13H,4,7,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHNHTVYNNNZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)

![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)

![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)

![N-(2-hydroxy-1,1-dimethylethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6116948.png)

![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)

![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)